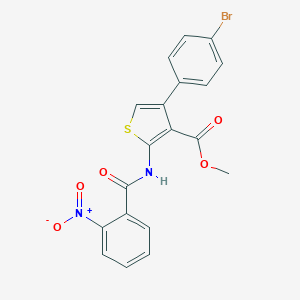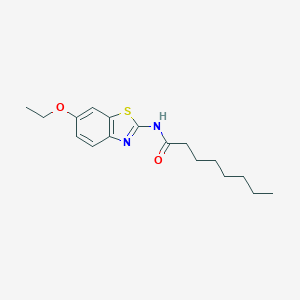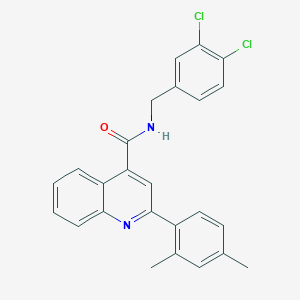![molecular formula C23H32N4O6S2 B330102 N~1~-[4-({[7-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)HEPTYL]AMINO}SULFONYL)PHENYL]ACETAMIDE](/img/structure/B330102.png)
N~1~-[4-({[7-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)HEPTYL]AMINO}SULFONYL)PHENYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-({[7-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)HEPTYL]AMINO}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound with a molecular formula of C22H32N4O6S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-({[7-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)HEPTYL]AMINO}SULFONYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the acetylamino group: This step involves the acetylation of aniline derivatives to introduce the acetylamino group.
Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling reactions: The intermediate compounds are then coupled using reagents such as carbodiimides or sulfonyl chlorides to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality control: Ensuring the purity and consistency of the product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-({[7-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)HEPTYL]AMINO}SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N~1~-[4-({[7-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)HEPTYL]AMINO}SULFONYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-[4-({[7-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)HEPTYL]AMINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibit or activate enzyme activities by binding to their active sites.
Modulate signaling pathways: Affect cellular signaling pathways by interacting with receptors or other signaling molecules.
Alter gene expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((4-(((4-(acetylamino)phenyl)sulfonyl)amino)anilino)sulfonyl)phenyl)acetamide
- N-(4-((4-(((4-(acetylamino)phenyl)sulfonyl)amino)anilino)sulfonyl)phenyl)acetamide
Uniqueness
N~1~-[4-({[7-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)HEPTYL]AMINO}SULFONYL)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H32N4O6S2 |
|---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
N-[4-[7-[(4-acetamidophenyl)sulfonylamino]heptylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H32N4O6S2/c1-18(28)26-20-8-12-22(13-9-20)34(30,31)24-16-6-4-3-5-7-17-25-35(32,33)23-14-10-21(11-15-23)27-19(2)29/h8-15,24-25H,3-7,16-17H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
LSGHHQSHRDTCFI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCCCCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCCCCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


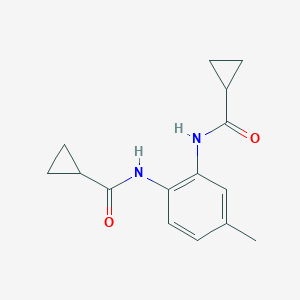

![ethyl {5-bromo-2-methoxy-4-[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B330027.png)
![5-[2-(benzyloxy)-5-bromo-3-iodobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B330028.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B330030.png)

![5-[(3-fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B330032.png)
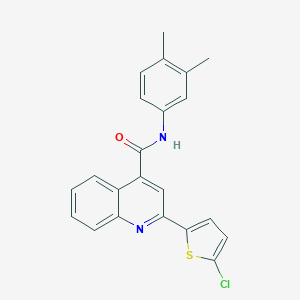
![2-(3-methoxyphenyl)-N-(4-{[4-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)cyclohexyl]methyl}cyclohexyl)-4-quinolinecarboxamide](/img/structure/B330037.png)
![2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B330039.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B330040.png)
